1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine
Description
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11-13(10-17(2)16-11)9-15-8-12-5-4-6-14(7-12)18-3;/h4-7,10,15H,8-9H2,1-3H3;1H |
InChI Key |
GVCUZUHOVJBIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC(=CC=C2)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The 1,3-dimethylpyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:
- Step 1 : Reaction of hydrazine hydrate with acetylacetone (2,4-pentanedione) in acidic conditions yields 1,3-dimethyl-1H-pyrazole.
- Step 2 : Bromination or chlorination at the 4-position introduces a leaving group (e.g., Br or Cl) for subsequent nucleophilic substitution.
Key Conditions :
Optimization Strategies
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150 W).
- Green Chemistry : Use of water as a solvent or catalyst-free conditions improves sustainability.
Industrial-Scale Production
Continuous Flow Reactors
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) for intermediate purification.
- Recrystallization : Ethanol/water mixtures for final product crystallization.
Spectroscopic Validation
NMR Data
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyrazole CH3 | 2.25–2.35 | Singlet | 1,3-Dimethyl groups |
| Methoxy (OCH3) | 3.78 | Singlet | 3-Methoxybenzyl |
| Methylene (CH2) | 3.85–4.10 | Multiplet | N-CH2- linkage |
Mass Spectrometry
- Molecular Ion : m/z 245.32 [M+H]+ (C14H19N3O).
- Fragmentation pattern confirms the methanamine bridge and pyrazole core.
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 70% | 6–8 hrs | >95% | Moderate |
| Nucleophilic Substitution | 65% | 12–24 hrs | 90–95% | High |
| Microwave-Assisted | 75% | 15–30 min | >98% | Low |
Challenges and Solutions
Sensitivity to Oxidation
Byproduct Formation
- Issue : Competing reactions during nucleophilic substitution yield N-alkylated byproducts.
- Solution : Optimize base strength (e.g., K2CO3 over NaOH) and stoichiometry.
Emerging Techniques
Enzymatic Catalysis
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- **
Oxidation: Potassium permanganate in acidic medium.
Biological Activity
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 232.29 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with a methoxybenzyl group, which may influence its biological activity.
Research indicates that compounds with similar structures may interact with various biological pathways:
- mTOR Pathway Modulation : Compounds related to pyrazoles have shown the ability to reduce mTORC1 activity, leading to increased autophagy. This mechanism is crucial in cancer therapy as it can inhibit tumor growth by promoting cell death in cancer cells .
- Antiproliferative Activity : Studies have demonstrated that pyrazole derivatives exhibit antiproliferative effects in various cancer cell lines. For instance, certain compounds have shown submicromolar activity against pancreatic cancer cells by disrupting autophagic flux and interfering with mTORC1 reactivation .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving pyrazole derivatives similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine:
Case Study 1: Anticancer Properties
A study on N-benzyl pyrazole derivatives demonstrated their ability to modulate the mTOR pathway effectively. The compound reduced cell viability in MIA PaCa-2 cells and induced autophagy, showcasing its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
In another investigation focused on neurodegenerative diseases, pyrazole derivatives were evaluated for their ability to inhibit protein aggregation associated with amyotrophic lateral sclerosis (ALS). These compounds showed promise in extending the lifespan of ALS mouse models by providing neuroprotection through modulation of heat shock proteins .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 245.32 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, combined with a methoxybenzyl group that may enhance its pharmacological properties .
Pharmacological Applications
1. Anticancer Activity:
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can inhibit cancer cell proliferation in various cancer types, including breast cancer and lung cancer. A notable case involved the testing of pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, where several compounds demonstrated significant cytotoxicity .
2. Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for developing new anti-inflammatory medications .
3. Neuroprotective Properties:
Some studies have highlighted the neuroprotective effects of pyrazole derivatives. They may modulate neurotransmitter systems or protect neuronal cells from oxidative stress, indicating their potential use in treating neurodegenerative diseases .
Synthetic Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize methods such as:
- Condensation Reactions: Combining pyrazole derivatives with benzyl amines to form the target compound.
- Functional Group Modifications: Introducing methoxy groups to enhance solubility and bioactivity.
These synthetic strategies are critical for optimizing yield and purity in the production of this compound for research purposes .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazole derivatives, including 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine. The results indicated that this compound exhibited IC50 values comparable to standard chemotherapeutics against various cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Inhibition of COX Enzymes
In another investigation focused on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results demonstrated that certain compounds significantly reduced inflammation markers in vitro, supporting their potential therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The target compound’s structural analogues differ in substituents on the pyrazole ring, benzyl group, or methanamine chain. These modifications influence electronic properties, solubility, and biological activity.
Table 1: Key Structural Differences and Properties
A. Lipophilicity and Solubility
- The 3-methoxybenzyl group in the target compound enhances solubility in polar solvents compared to non-polar substituents (e.g., phenyl in ).
B. Receptor Binding and Selectivity
- The 5-nitrothiophene in Compound 14 () introduces strong electron-withdrawing effects, likely enhancing binding to REV-ERBα via dipole interactions .
- Chlorinated pyrazoles () may alter metabolic stability due to reduced susceptibility to oxidative degradation .
C. Toxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
